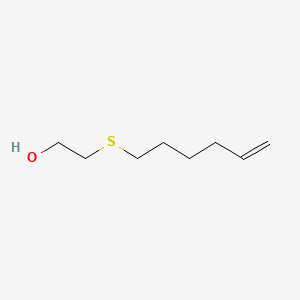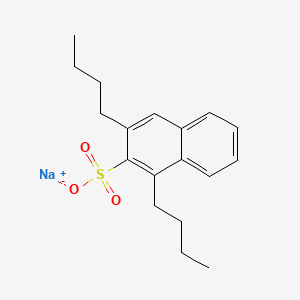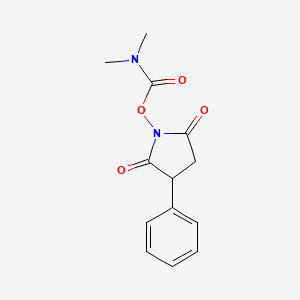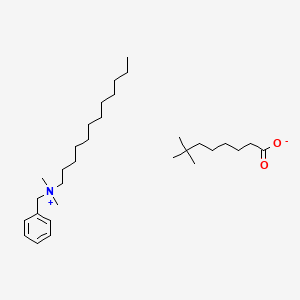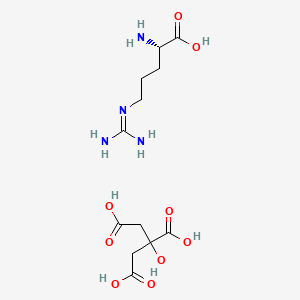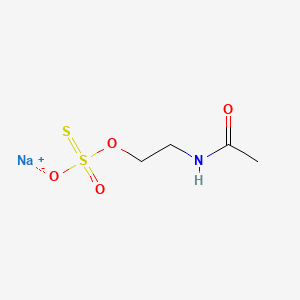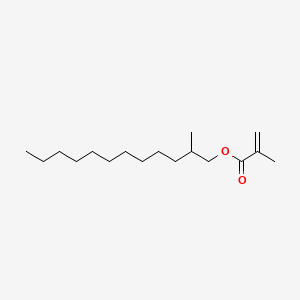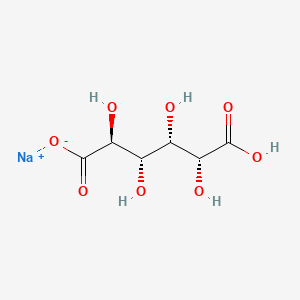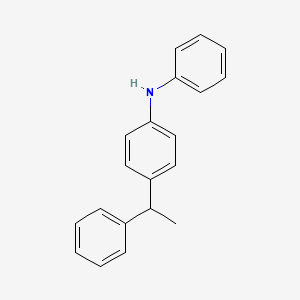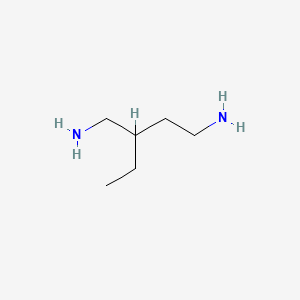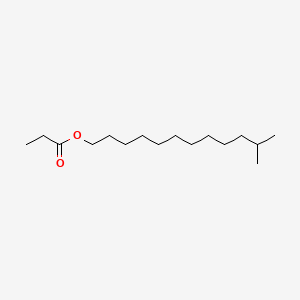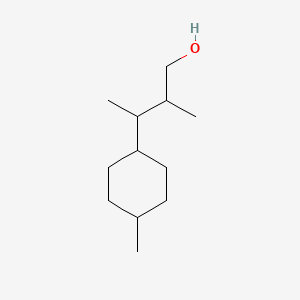
beta,gamma,4-Trimethylcyclohexanepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta,gamma,4-Trimethylcyclohexanepropanol: is a chemical compound with the molecular formula C12H24O and a molecular weight of 184.32 g/mol It is a cyclohexane derivative with three methyl groups and a propanol group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,gamma,4-Trimethylcyclohexanepropanol typically involves the hydrogenation of corresponding cyclohexene derivatives. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors with continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving high yields and product purity .
Chemical Reactions Analysis
Types of Reactions: Beta,gamma,4-Trimethylcyclohexanepropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Beta,gamma,4-Trimethylcyclohexanepropanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta,gamma,4-Trimethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group attached to the cyclohexane ring.
Methylcyclohexanol: A compound with one methyl group and a hydroxyl group attached to the cyclohexane ring.
Trimethylcyclohexanol: A compound with three methyl groups and a hydroxyl group attached to the cyclohexane ring.
Uniqueness: Beta,gamma,4-Trimethylcyclohexanepropanol is unique due to the specific positioning of its methyl groups and the propanol group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
84642-64-8 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-methyl-3-(4-methylcyclohexyl)butan-1-ol |
InChI |
InChI=1S/C12H24O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h9-13H,4-8H2,1-3H3 |
InChI Key |
JADYNECLVZHQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
